3,6-dichloro-1,2-benzothiazole

Catalog No.
S3536461
CAS No.
19331-18-1
M.F
C7H3Cl2NS
M. Wt
204.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-1,2-benzothiazole

CAS Number

19331-18-1

Product Name

3,6-dichloro-1,2-benzothiazole

IUPAC Name

3,6-dichloro-1,2-benzothiazole

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H

InChI Key

NEYRYYMMDZQOFG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SN=C2Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=C2Cl

3,6-Dichloro-1,2-benzothiazole is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. It is a derivative of benzothiazole, which is widely recognized for its diverse biological and pharmacological properties. The compound's chemical formula is C7H3Cl2N2S, and it features two chlorine atoms at the 3 and 6 positions of the benzothiazole ring, which enhances its reactivity and potential applications in various fields.

  • Oxidation: This compound can be oxidized to form derivatives such as sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify its structure, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with amines or thiols, introducing various functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

3,6-Dichloro-1,2-benzothiazole exhibits significant biological activity:

  • Antimicrobial Properties: The compound has shown efficacy against various microbial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Research indicates its ability to inhibit certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Mechanism of Action: Its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase, which are crucial for microbial growth and replication.

Several methods exist for synthesizing 3,6-dichloro-1,2-benzothiazole:

  • Chlorination of 2-Hydroxy-6-chlorobenzothiazole: This method involves chlorination in a toluene solution with pyridine as an acid-binding agent at 70°C while introducing chlorine gas into the solution.
  • Industrial Production: Large-scale production often employs optimized chlorination processes to ensure high yield and purity. These methods are designed to meet industrial standards for various applications .

3,6-Dichloro-1,2-benzothiazole has diverse applications across multiple fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Agriculture: The compound is utilized in developing agrochemicals due to its biological activity.
  • Dyes and Rubber Accelerators: It finds applications in industrial chemistry for producing dyes and rubber accelerators .

Studies have focused on the interactions of 3,6-dichloro-1,2-benzothiazole with various biological targets. Its mechanism of action involves binding to specific enzymes and pathways that lead to its antimicrobial and anticancer effects. Ongoing research aims to elucidate these interactions further to enhance its therapeutic potential .

Several compounds share structural similarities with 3,6-dichloro-1,2-benzothiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
2,6-DichlorobenzothiazoleChlorinated derivative of benzothiazoleExhibits similar biological properties but different substitution pattern.
2-AminobenzothiazoleContains an amino groupKnown for its applications in medicinal chemistry as an anticancer agent.
BenzoxazoleRelated heterocyclic compoundUtilized in drug discovery and industrial processes; lacks chlorine substitutions.
2,5-DichlorobenzothiazoleAnother chlorinated derivativeSimilar reactivity but different substitution positions affecting biological activity.
2,7-DichlorobenzothiazoleContains chlorine at different positionsOffers unique reactivity profiles compared to 3,6-dichloro variant.

Uniqueness

3,6-Dichloro-1,2-benzothiazole stands out due to its specific substitution pattern that imparts unique chemical and biological properties. The dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

XLogP3

3.9

Dates

Last modified: 02-18-2024

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